1-Naphthalenesulfonic acid, 2,4-dinonyl- is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of a sulfonic acid group attached to a naphthalene ring, specifically at the 1-position, with two nonyl groups at the 2 and 4 positions. This compound is used in various industrial applications due to its surfactant properties and ability to enhance the performance of formulations in which it is incorporated.
The compound can be synthesized through a series of chemical reactions involving naphthalene and nonene. Its structure and properties have been studied in various chemical databases and literature, including DrugBank and industrial chemical assessments.
1-Naphthalenesulfonic acid, 2,4-dinonyl- is classified as:
The synthesis of 1-naphthalenesulfonic acid, 2,4-dinonyl- typically involves several key steps:
The synthesis requires careful control of temperature and reaction time to optimize yield and minimize by-products. Typical reaction conditions include temperatures ranging from 23 °C to 30 °C for sulfonation.
The molecular formula for 1-naphthalenesulfonic acid, 2,4-dinonyl- is . The structure features:
1-Naphthalenesulfonic acid, 2,4-dinonyl- can participate in various chemical reactions:
The reactivity of the sulfonic acid group makes this compound versatile in synthetic organic chemistry. Its ability to form salts with bases also enhances its utility in various applications.
The mechanism of action for this compound primarily involves its surfactant properties. In aqueous solutions, it reduces surface tension, allowing for better wetting and spreading of formulations. This property is crucial in applications such as:
Experimental studies have shown that the presence of the sulfonic acid group significantly enhances the solubility and dispersibility of hydrophobic substances in water.
1-Naphthalenesulfonic acid, 2,4-dinonyl- has several scientific uses including:
The synthesis of 1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA) proceeds via a two-step sequence: Friedel-Crafts alkylation followed by sulfonation. Industrially, naphthalene undergoes dialkylation with nonene isomers (typically branched C9 olefins like diisobutylene) using Brønsted or Lewis acid catalysts (e.g., AlCl₃, H₂SO₄) at 50–80°C. This generates diisononylnaphthalene (DINN), a hydrophobic precursor. Subsequent sulfonation employs oleum (20% SO₃) or concentrated sulfuric acid at 40–60°C. The electrophilic substitution at the naphthalene ring’s α-position is favored kinetically, though steric effects from the nonyl groups influence regioselectivity.
Key reaction parameters:
Table 1: Optimization Parameters for DINNSA Synthesis
Stage | Parameter | Optimal Range | Effect of Deviation |
---|---|---|---|
Alkylation | Catalyst (AlCl₃) load | 0.6–0.8 mol/mol naph. | <0.5 mol: Incomplete dialkylation |
Olefin type | Branched C₉ | Linear C₉: Low yield (≤15%) | |
Sulfonation | SO₃ concentration | 18–22% in oleum | >25%: Sulfone byproducts increase 30% |
Temperature | 40–60°C | >70°C: Hydrolysis & desulfonation |
DINN formation leverages acid catalysts to generate carbocations from olefins. Brønsted acids (e.g., H₂SO₄) protonate olefins directly, forming sec- or tert-alkyl cations. Lewis acids (AlCl₃, BF₃) complex with olefins to polarize π-bonds, facilitating electrophilic attack on naphthalene. Aluminum chloride (0.6–1.0 mol/mol naphthalene) achieves >90% dialkylation selectivity within 4 hours at 60°C. The branching degree of the olefin dictates cation stability: tert-nonyl cations from branched olefins (e.g., tripropylene) resist rearrangement, ensuring >85% 2,4-dinonyl isomer [6].
Alternative catalysts include:
Mechanistically, naphthalene’s β-position (C-2) is alkylated first due to lower steric hindrance, followed by C-1 or C-4 attack. The 2,4-disubstituted product dominates due to charge delocalization in the Wheland intermediate.
Solvents critically influence sulfonation kinetics and DNNSA purity. Nonpolar solvents (e.g., n-hexane, nitrobenzene) improve oleum miscibility with DINN, accelerating sulfonation. Nitrobenzene increases the reaction rate 3-fold versus solvent-free systems by stabilizing the transition state. Conversely, polar solvents (e.g., dichloroethane) suppress sulfone formation by hydrating excess SO₃. Post-sulfonation, ethylene glycol dibutyl ether solubilizes DNNSA for purification, minimizing viscous phase issues [3] [6].
Kinetic profile:
Table 2: Solvent Effects on Sulfonation Efficiency
Solvent | Relative Rate | DNNSA Yield (%) | Sulfone Byproduct (%) |
---|---|---|---|
Nitrobenzene | 3.0 | 92 | 4.5 |
1,2-Dichloroethane | 2.2 | 88 | 3.1 |
n-Hexane | 1.8 | 85 | 6.0 |
Solvent-free | 1.0 | 78 | 8.9 |
Major byproducts include:1. Sulfones: Formed via DINNSA + 2SO₃ → cyclic sulfone. Mitigated by:- Controlled SO₃ addition (stoichiometry: 1.05 mol/mol DINN).- Temperature moderation (<60°C) [6].2. Unreacted olefins: Polymerize under acid catalysis, removed by vacuum distillation.3. Inorganic sulfates: Generated from SO₃ hydrolysis, minimized by anhydrous conditions.
Industrial purification employs solvent extraction (e.g., n-heptane/water biphasic separation) or adsorption on MgO. Sulfones are separated via selective precipitation in isopropanol, achieving >98% pure DNNSA. Continuous reactors enhance reproducibility, reducing byproduct formation by 40% versus batch processes [6].
Table 3: Industrial Byproducts and Mitigation Tactics
Byproduct | Formation Cause | Minimization Strategy | Residual Level (%) |
---|---|---|---|
DINN sulfone | SO₃ excess + high T | SO₃ dosing control; T < 60°C | ≤1.5 |
Polyolefins | Olefin polymerization | Vacuum distillation of unreacted olefins | ≤0.8 |
Sulfuric acid | SO₃ hydrolysis | Anhydrous reagents; molecular sieves | ≤0.3 |
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